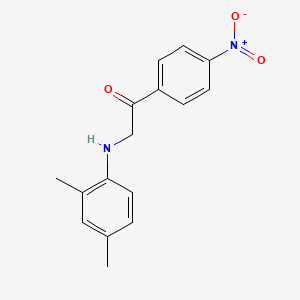
2-(2,4-Dimethylanilino)-1-(4-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylanilino)-1-(4-nitrophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features both an aniline derivative and a nitrophenyl group, making it a molecule of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylanilino)-1-(4-nitrophenyl)ethan-1-one typically involves the reaction of 2,4-dimethylaniline with 4-nitrobenzaldehyde under specific conditions. The reaction may proceed through a condensation mechanism, followed by reduction and cyclization steps.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming nitro derivatives or other oxidized products.
Reduction: Reduction reactions may target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles like hydroxide ions are often employed.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-Dimethylanilino)-1-(4-nitrophenyl)ethan-1-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its aromatic structure could interact with biological receptors or enzymes.
Industry
In industry, this compound might be used in the production of dyes, pigments, or other materials requiring specific aromatic ketones.
Mechanism of Action
The mechanism by which 2-(2,4-Dimethylanilino)-1-(4-nitrophenyl)ethan-1-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylanilino)-1-phenylethan-1-one: Lacks the nitro group, potentially altering its reactivity and applications.
2-(2,4-Dimethylanilino)-1-(4-methylphenyl)ethan-1-one: Features a methyl group instead of a nitro group, affecting its chemical properties.
Properties
CAS No. |
54583-49-2 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C16H16N2O3/c1-11-3-8-15(12(2)9-11)17-10-16(19)13-4-6-14(7-5-13)18(20)21/h3-9,17H,10H2,1-2H3 |
InChI Key |
WMAITLKGJFAQSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















